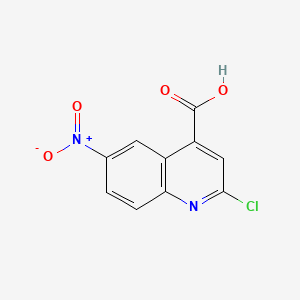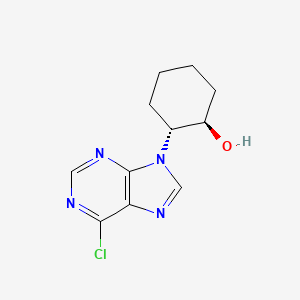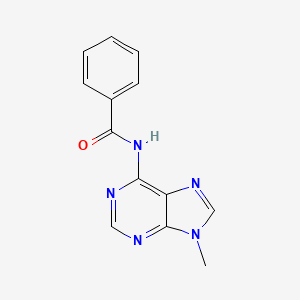![molecular formula C15H15N3O B11861379 [(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile CAS No. 61088-03-7](/img/structure/B11861379.png)
[(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy)acetonitrile is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties
Preparation Methods
The synthesis of 2-((1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy)acetonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the indazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Introduction of the phenyl group: This step often involves the use of phenylhydrazine and a suitable electrophile to introduce the phenyl substituent at the desired position on the indazole ring.
Attachment of the acetonitrile group: The final step involves the reaction of the indazole derivative with a suitable nitrile source, such as chloroacetonitrile, under basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and alternative solvents to enhance reaction efficiency .
Chemical Reactions Analysis
2-((1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy)acetonitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to achieve the desired transformations . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy)acetonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a lead compound in the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.
Biological Studies: Researchers investigate the compound’s biological activities, such as its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-((1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to therapeutic effects . For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby reducing disease symptoms or progression .
Comparison with Similar Compounds
2-((1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy)acetonitrile can be compared with other indazole derivatives, such as:
1-Phenyl-2-(1H-indazol-3-yl)ethanone: This compound has similar structural features but differs in the functional groups attached to the indazole core.
2-Phenyl-1H-indazole-3-carboxylic acid: Another indazole derivative with different substituents, leading to distinct biological activities and applications.
The uniqueness of 2-((1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy)acetonitrile lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
CAS No. |
61088-03-7 |
|---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
2-[(1-phenyl-4,5,6,7-tetrahydroindazol-3-yl)oxy]acetonitrile |
InChI |
InChI=1S/C15H15N3O/c16-10-11-19-15-13-8-4-5-9-14(13)18(17-15)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-9,11H2 |
InChI Key |
YGJGNAYJJPXQMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


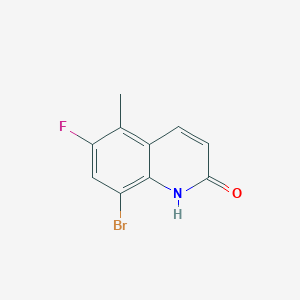
![2-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11861308.png)
![5-Amino-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861316.png)
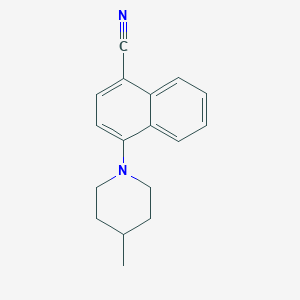

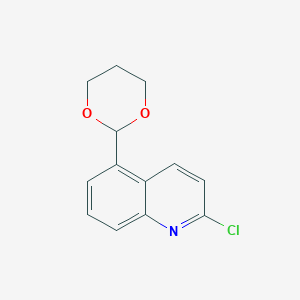
![3H-Cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B11861332.png)
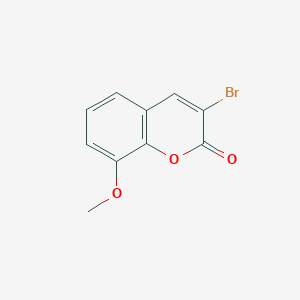
![9,10-Dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B11861360.png)
